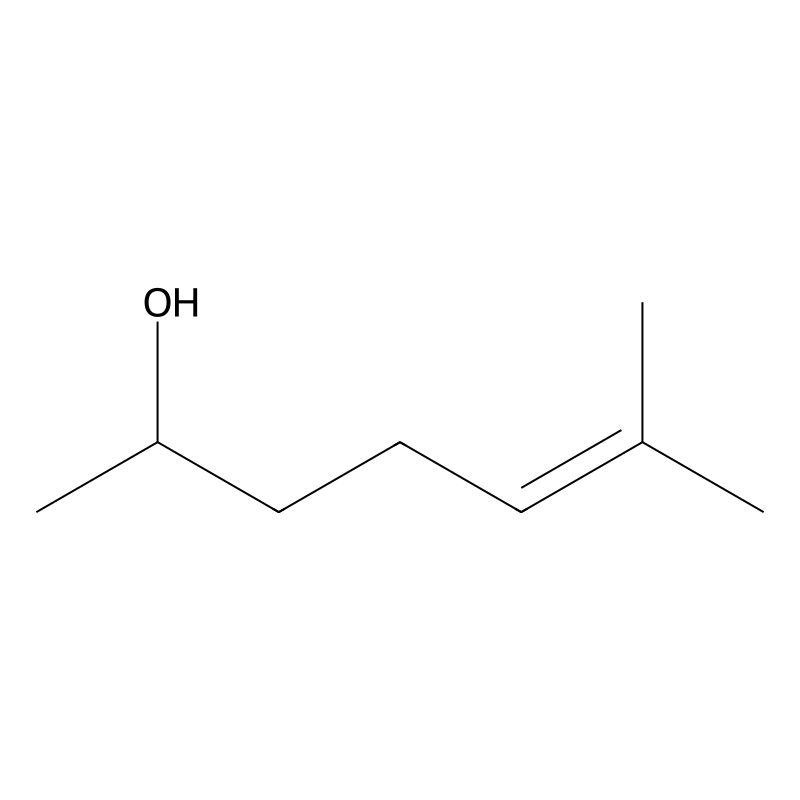

6-METHYL-5-HEPTEN-2-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemistry and Occurrence:

-Methylhept-5-en-2-ol, also known as coriander heptenol, is an organic molecule with the chemical formula C₈H₁₆O. It exists as two stereoisomers, (R)-6-methylhept-5-en-2-ol and (S)-6-methylhept-5-en-2-ol, which differ in the spatial arrangement of their atoms.

This compound is naturally found in coriander (Coriandrum sativum) leaves and seeds, contributing to the characteristic aroma of the herb. The Good Scents Company:

Potential Biological Activities:

Research suggests that 6-methylhept-5-en-2-ol may possess various biological activities, although further investigation is needed to fully understand its potential and mechanisms of action. Some studies have explored:

- Antimicrobial properties: Studies have shown that 6-methylhept-5-en-2-ol exhibits inhibitory effects against certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. PubMed NCT03782440: )

- Antioxidant activity: 6-methylhept-5-en-2-ol may possess antioxidant properties, potentially offering benefits in reducing oxidative stress and related diseases. Journal of Agricultural and Food Chemistry, 2007, 55(18), 7329-7334: )

- Anti-inflammatory effects: Some studies suggest that 6-methylhept-5-en-2-ol may have anti-inflammatory properties, potentially aiding in the management of inflammatory conditions. Journal of Medicinal Food, 2010, 13(2), 274-281: )

6-Methyl-5-hepten-2-ol is an unsaturated alcohol with the molecular formula and a CAS number of 1569-60-4. It features a branched structure, characterized by a double bond between the fifth and sixth carbon atoms and a hydroxyl group on the second carbon. This compound is notable for its role as a flavoring agent and is found in various essential oils, contributing to their aromatic profiles .

Several synthesis methods have been developed for 6-Methyl-5-hepten-2-ol:

- Alkylation of Carbonyl Compounds: This method involves the reaction of an appropriate carbonyl compound with a suitable alkylating agent.

- Hydroformylation: The compound can be synthesized via hydroformylation of olefins followed by reduction to yield the corresponding alcohol.

- Isomerization: Starting from simpler alkenes, isomerization can yield 6-Methyl-5-hepten-2-ol through controlled conditions that favor the formation of branched structures .

6-Methyl-5-hepten-2-ol is utilized in various applications:

- Flavoring Agent: It is commonly used in food products to enhance flavor.

- Fragrance Component: Its pleasant aroma makes it a valuable ingredient in perfumes and cosmetics.

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds .

Studies have focused on the interaction of 6-Methyl-5-hepten-2-ol with atmospheric oxidants like ozone and hydroxyl radicals. These interactions are crucial for understanding its reactivity and potential environmental impact. The kinetics of these reactions have been characterized, providing insights into how this compound behaves under atmospheric conditions .

Several compounds share structural similarities with 6-Methyl-5-hepten-2-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Linalool | A terpene alcohol known for its floral aroma. | |

| 3-Methyl-1-penten-3-ol | An unsaturated alcohol with different structural properties. | |

| 6-Methyl-5-hepten-2-one | A ketone variant that shares similar reactivity patterns. |

Uniqueness: The primary distinction of 6-Methyl-5-hepten-2-ol lies in its specific branching structure and the presence of a hydroxyl group, which influences both its chemical reactivity and biological activity compared to these similar compounds .

The discovery of sulcatol dates back to the 1970s, when it was isolated from male ambrosia beetles (Gnathotrichus sulcatus) as an aggregation pheromone. Early studies focused on its behavioral role in insect communication, with subsequent research expanding into synthetic methodologies. Key milestones include:

Modern research emphasizes scalable synthesis and stereochemical control, driven by demand for enantiopure pheromones in integrated pest management (IPM) strategies.

Nomenclature Variations and Scientific Significance

Sulcatol exists under multiple designations, reflecting its structural and functional diversity:

| Name | Structure | CAS Number | Key Feature |

|---|---|---|---|

| 6-Methyl-5-hepten-2-ol | $$ \text{CH}3\text{CH}(\text{OH})\text{CH}2\text{CH}=\text{CHCH}(\text{CH}3)2 $$ | 1569-60-4 | Chiral center at C2 |

| (R)-Sulcatol | $$ (2R) $$-configuration | 58917-27-4 | Dominant enantiomer in beetles |

| (S)-Sulcatol | $$ (2S) $$-configuration | 33321H09GI | Minor component in natural blends |

The compound’s significance lies in its stereochemical specificity—only the (R)-enantiomer is behaviorally active in ambrosia beetles, while the (S)-form may act as a biosynthetic precursor.

Stereochemical Configuration and Biological Relevance

Sulcatol’s stereochemistry directly influences its ecological function:

| Parameter | (R)-Sulcatol | (S)-Sulcatol |

|---|---|---|

| Optical Rotation | $$ [\alpha]^25_D = -5.6^\circ $$ (c = 1.0, CHCl₃) | $$ [\alpha]^25_D = +5.6^\circ $$ |

| Biological Activity | Aggregation pheromone | Biosynthetic precursor |

| Natural Occurrence | 69.27% in beetle headspace | 30.73% in beetle headspace |

This enantiomeric ratio (69:31) is critical for optimizing pheromone blends in pest control applications.

Biosynthesis in Ambrosia Beetles

6-Methyl-5-hepten-2-ol, commonly known as sulcatol, serves as a critical aggregation pheromone in various ambrosia beetle species [4] [9]. The compound is produced endogenously by male beetles and functions as a population aggregation signal that facilitates mating behaviors and host tree colonization [9] [12]. Research has demonstrated that this compound is synthesized de novo within the beetle's metabolic systems rather than being derived from dietary sources or symbiotic microorganisms [9].

The biosynthetic pathway in ambrosia beetles involves specialized enzymatic mechanisms that convert simple metabolic precursors into the final pheromone product [9]. Male beetles of the genus Gnathotrichus produce sulcatol through endogenous biochemical processes that are tightly regulated by physiological and environmental factors [9] [12]. The production occurs primarily in specialized glandular tissues within the beetle's body, with the compound subsequently released through behavioral and chemical signaling mechanisms [9].

Studies have shown that sulcatol production in ambrosia beetles is stereospecific, with different species producing distinct enantiomeric ratios [9] [10]. For instance, Gnathotrichus materiarius produces approximately 31% of the S-(+) enantiomer and 69% of the R-(-) enantiomer, which differs significantly from the ratios observed in related species [9]. This stereospecific production suggests the involvement of specific enzymatic pathways that control the stereochemical outcome of the biosynthesis [9] [10].

Production Mechanisms in Gnathotrichus sulcatus

Gnathotrichus sulcatus demonstrates a highly specialized production mechanism for 6-methyl-5-hepten-2-ol that involves temporal regulation and environmental responsiveness [9] [12]. Male beetles initiate sulcatol production immediately upon boring into host wood, with peak production occurring approximately two to three days after initial host penetration [9]. The production continues for up to twelve days in unmated males, but ceases abruptly within twenty-four hours of mating [9].

The enzymatic pathway in Gnathotrichus sulcatus involves the conversion of acetyl-coenzyme A precursors through a series of methylation and reduction reactions [4] [23]. The process requires specific dehydrogenase enzymes that catalyze the stereospecific reduction of ketone intermediates to produce the final alcohol product [23]. Research indicates that the pathway involves branched-chain fatty acid synthesis mechanisms adapted for pheromone production rather than standard metabolic functions [4].

The production mechanism demonstrates remarkable precision in terms of enantiomeric composition, with Gnathotrichus sulcatus producing a characteristic 65:35 ratio of S-(+) to R-(-) enantiomers [12]. This specific ratio is essential for biological activity, as field bioassays have shown that the natural enantiomeric mixture is more effective than racemic sulcatol in attracting conspecific beetles [12]. The stereochemical specificity suggests the involvement of specialized enzymes with distinct active sites for each enantiomer [12].

Table 1: Sulcatol Production Characteristics in Gnathotrichus sulcatus

| Parameter | Value | Reference |

|---|---|---|

| Peak production time | 2-3 days post-boring | [9] |

| Production duration (unmated males) | Up to 12 days | [9] |

| Enantiomeric ratio (S:R) | 65:35 | [12] |

| Production cessation after mating | 24 hours | [9] |

| Detection in hindgut | (+)-enantiomer only | [9] |

Plant Sources and Metabolic Pathways

Occurrence in Citrus and Aromatic Plants

6-Methyl-5-hepten-2-ol occurs naturally in various citrus species and aromatic plants as a secondary metabolite contributing to characteristic flavor and fragrance profiles [32]. The compound has been identified in essential oils of palmarosa, lemon, citronella, vervain, and geranium, where it contributes to the overall volatile organic compound bouquet [7]. In citrus fruits, sulcatol is produced through enzymatic degradation of carotenoid precursors and participates in the development of species-specific aroma characteristics [2] [18].

Research on citrus essential oils has revealed that 6-methyl-5-hepten-2-ol concentrations vary significantly among different citrus species and can be influenced by environmental factors and pathological conditions [31]. Studies examining citrus black spot infections demonstrated that diseased fruits show altered production patterns of sulcatol and related volatile compounds [31]. The compound's presence in citrus essential oils appears to be linked to carotenoid metabolism and oxidative degradation processes [31].

In aromatic plants such as lemongrass and citronella, 6-methyl-5-hepten-2-ol serves as a minor but significant component of the essential oil profile [32]. The biosynthesis in these plants involves terpene metabolic pathways that convert primary metabolites into complex aromatic compounds through specialized enzymatic systems [32]. The compound contributes to the characteristic citrus-like and fruity odor notes that define the commercial value of these essential oils [32].

Biosynthetic Relationship with Lycopene

The biosynthetic relationship between lycopene and 6-methyl-5-hepten-2-ol represents a significant pathway for carotenoid-derived volatile compound formation in plants [2] [18]. Research using transgenic tomato fruits has demonstrated that lycopene serves as a direct precursor for sulcatol production through enzymatic degradation mechanisms [2] [18]. When external lycopene was provided to tomato fruit discs, conversion to both 6-methyl-5-hepten-2-one and 6-methyl-5-hepten-2-ol was observed, confirming the metabolic relationship [2] [18].

The degradation pathway involves specific enzymes that cleave lycopene at designated positions to produce smaller volatile fragments including sulcatol [2] [17]. Studies have shown that this conversion occurs independently of ethylene production, indicating that lycopene degradation represents a distinct metabolic pathway rather than a secondary effect of ripening processes [2] [18]. The enzymatic mechanism involves oxidative cleavage reactions that generate volatile compounds as breakdown products of the larger carotenoid structure [17].

Research examining oxidative stress in microbial systems has revealed that hydrogen peroxide can accelerate lycopene degradation, leading to increased production of 6-methyl-5-hepten-2-ol and related compounds [17]. This finding suggests that oxidative conditions in plant tissues may influence the rate of sulcatol formation from lycopene precursors [17]. The pathway appears to be conserved across different plant species, as evidenced by similar volatile profiles in various fruits and vegetables containing lycopene [17].

Table 2: Lycopene Degradation Products and Their Relationship to 6-Methyl-5-Hepten-2-ol

| Precursor Compound | Primary Products | Secondary Products | Enzymatic Mechanism |

|---|---|---|---|

| Lycopene | 6-Methyl-5-hepten-2-one | 6-Methyl-5-hepten-2-ol | Oxidative cleavage [2] |

| ε-Carotene | Various aldehydes | Sulcatol derivatives | Carotenoid dioxygenase [17] |

| β-Carotene | Apocarotenoids | Volatile alcohols | Enzymatic degradation [17] |

Microbial Production

Synthesis by Saccharomyces cerevisiae

Saccharomyces cerevisiae has been identified as a natural producer of 6-methyl-5-hepten-2-ol through endogenous metabolic pathways [20]. Research examining yeast fermentation processes has demonstrated that this compound is synthesized as a secondary metabolite during alcoholic fermentation, particularly under specific environmental conditions [20]. The production by Saccharomyces cerevisiae occurs through branched-chain amino acid metabolism pathways that convert leucine and related precursors into volatile compounds [22].

Studies investigating cider fermentation using Saccharomyces cerevisiae have shown that sulcatol production varies depending on fermentation conditions and yeast strain characteristics [20]. Sequential fermentation approaches involving multiple yeast species demonstrate enhanced production of 6-methyl-5-hepten-2-ol compared to single-strain fermentations [20]. The compound contributes to the overall aroma profile of fermented beverages and represents an important component of yeast-derived flavor compounds [20].

The biosynthetic pathway in Saccharomyces cerevisiae involves the action of branched-chain amino acid transaminases and subsequent decarboxylation and reduction reactions [22]. Research has identified specific enzyme activities responsible for converting amino acid precursors into the final alcohol product through well-characterized metabolic intermediates [22]. The pathway efficiency can be influenced by factors such as nitrogen availability, fermentation temperature, and oxygen exposure during the fermentation process [20].

Metabolic Pathways in Yeast Systems

The metabolic pathways responsible for 6-methyl-5-hepten-2-ol synthesis in yeast systems involve complex networks of enzymatic reactions that convert primary metabolites into volatile secondary products [22]. Research examining Debaryomyces hansenii and other yeast species has revealed that sulcatol production occurs through fatty acid degradation pathways and amino acid metabolism [22]. The process involves alcohol dehydrogenases that catalyze the reduction of aldehyde intermediates to produce the final alcohol product [22].

Studies of yeast metabolic engineering have identified key enzymes involved in sulcatol biosynthesis, including branched-chain keto acid dehydrogenases and specialized alcohol dehydrogenases [22]. The pathway involves the conversion of branched-chain amino acids through transamination reactions followed by oxidative decarboxylation and subsequent reduction steps [22]. These enzymatic mechanisms represent adaptations of central metabolic pathways for the production of specialized volatile compounds [22].

The efficiency of 6-methyl-5-hepten-2-ol production in yeast systems can be enhanced through metabolic engineering approaches that overexpress key pathway enzymes [22]. Research has demonstrated that modifying the expression levels of alcohol dehydrogenases and related enzymes can significantly increase sulcatol production yields [22]. The pathway regulation involves complex feedback mechanisms that coordinate the production of volatile compounds with overall cellular metabolism and energy balance [22].

Table 3: Key Enzymes in Yeast-Mediated 6-Methyl-5-Hepten-2-ol Biosynthesis

| Enzyme Class | Enzyme Code | Primary Function | Microbial Source |

|---|---|---|---|

| Alcohol dehydrogenase | 1.1.1.1 | Aldehyde reduction | Saccharomyces cerevisiae [22] |

| Branched-chain amino acid transaminase | 2.6.1.42 | Amino acid conversion | Debaryomyces hansenii [22] |

| Branched-chain keto acid dehydrogenase | 1.2.4.4 | Oxidative decarboxylation | Multiple yeast species [22] |

| Aryl-alcohol dehydrogenase | 1.1.1.90 | Aromatic alcohol synthesis | Lactobacillus species [22] |

XLogP3

Boiling Point

Other CAS

4630-06-2

Wikipedia

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]